![molecular formula C24H36N2O4 B1145222 Finasteride Carboxylic Acid Methyl Ester CAS No. 116285-38-2](/img/new.no-structure.jpg)
Finasteride Carboxylic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Finasteride Carboxylic Acid Methyl Ester is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). This compound retains some of the biological activities of its parent compound, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
Finasteride Carboxylic Acid Methyl Ester can be synthesized through several methods. One common approach involves the reaction of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating and can be catalyzed by sulfuric acid or other strong acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
化学反应分析
Types of Reactions
Finasteride Carboxylic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its carboxylic acid form using aqueous acid or base.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters or amides depending on the nucleophile used.
科学研究应用
Impurity Profiling and Quality Control
Finasteride Carboxylic Acid Methyl Ester serves as a critical reference standard in the monitoring and controlling of impurity levels in Finasteride formulations. Regulatory bodies such as the FDA and ICH guidelines necessitate rigorous impurity profiling during the commercial production of Finasteride and related formulations. The compound aids in ensuring that products meet the established limits and threshold values for impurities, thereby maintaining drug safety and efficacy .
Abbreviated New Drug Application (ANDA)
In the context of drug approval processes, this compound is instrumental in the filing of Abbreviated New Drug Applications (ANDAs). It is used to validate the quality and consistency of generic formulations relative to their branded counterparts, ensuring compliance with regulatory standards .
Treatment of Androgenetic Alopecia
Research has demonstrated that topical formulations containing finasteride, including derivatives like this compound, are effective in treating androgenetic alopecia (male pattern hair loss). A randomized controlled trial indicated that topical finasteride significantly improved hair count compared to placebo, with minimal systemic exposure, making it a favorable option for patients who are concerned about the side effects associated with oral finasteride .
Prostate Health
Finasteride is well-established for managing benign prostatic hyperplasia (BPH) by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), which plays a key role in prostate enlargement. The compound reduces intraprostatic DHT levels, alleviating symptoms associated with BPH and improving urinary flow rates .
Mechanistic Studies
Studies have explored the metabolic pathways of finasteride and its derivatives, including this compound. Research indicates that these compounds undergo glucuronidation, leading to various metabolites that may have distinct pharmacological properties . Understanding these metabolic pathways can aid in optimizing therapeutic regimens and minimizing adverse effects.
Case Studies on Efficacy
A notable case study involved a cohort of male patients treated with topical finasteride formulations over a 24-week period. Results showed a significant increase in hair density compared to baseline measurements, reinforcing the efficacy of finasteride derivatives in promoting hair regrowth without significant hormonal alterations .
作用机制
Finasteride Carboxylic Acid Methyl Ester exerts its effects by inhibiting the enzyme 5α-reductase, similar to its parent compound, Finasteride. This inhibition prevents the conversion of testosterone to 5α-dihydrotestosterone (DHT), thereby reducing the levels of this potent androgen. The reduction in DHT levels can lead to decreased stimulation of androgen-dependent tissues, which is beneficial in conditions like benign prostatic hyperplasia and androgenic alopecia .
相似化合物的比较
Similar Compounds
Finasteride: The parent compound, also a 5α-reductase inhibitor.
Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action.
Methyl Butyrate: A structurally similar ester used in various chemical applications.
Uniqueness
Finasteride Carboxylic Acid Methyl Ester is unique due to its specific inhibition of 5α-reductase and its role as a metabolite of Finasteride. Its distinct chemical structure allows it to retain some of the biological activities of Finasteride while also serving as a useful intermediate in chemical synthesis .
生物活性
Finasteride Carboxylic Acid Methyl Ester (FCAME) is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme converts testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). FCAME retains some biological activities of its parent compound, making it a significant subject of research in pharmacology and biochemistry.
FCAME is characterized by its ability to inhibit 5α-reductase, similar to Finasteride. This inhibition leads to reduced levels of DHT, which is beneficial in treating conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia. The structural formula of FCAME is represented as follows:
- Inhibition of 5α-reductase : By blocking the conversion of testosterone to DHT, FCAME decreases the stimulation of androgen-dependent tissues.
- Biological Effects : The reduction in DHT levels can alleviate symptoms associated with BPH and hair loss due to androgenic alopecia.
Biological Activity
Research indicates that FCAME exhibits various biological activities beyond its role as a 5α-reductase inhibitor. These include:
- Anti-inflammatory Effects : Studies have shown that FCAME may reduce inflammation in prostate tissues.
- Antiproliferative Activity : FCAME has demonstrated potential in inhibiting the growth of prostate cancer cells, indicating its role in cancer therapy.
Case Studies
-
Prostate Cancer Cell Lines :
- In vitro studies using DU145 prostate cancer cells revealed that FCAME exhibited a growth inhibition percentage similar to Finasteride, with an IC50 value around 3.9 µM .
- Comparative studies showed that FCAME's antiproliferative effects were slightly less potent than other steroid derivatives but still significant.
- Benign Prostatic Hyperplasia :
Comparative Analysis
The following table summarizes the biological activities and potency of FCAME compared to its parent compound and other related compounds:
Compound | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
Finasteride | 5α-reductase inhibition | 3.9 | Established treatment for BPH |
FCAME | 5α-reductase inhibition | 3.9 | Metabolite with similar effects |
Dutasteride | Dual 5α-reductase inhibition | 2.0 | More potent than both Finasteride and FCAME |
Methyl Butyrate | Various chemical applications | N/A | Not directly related to androgen metabolism |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of FCAME:
- Synthesis Techniques : Various methods for synthesizing FCAME have been documented, emphasizing its role as an intermediate in pharmaceutical manufacturing .
- Biological Evaluations : Ongoing research aims to explore the full spectrum of biological activities associated with FCAME, including its potential as a therapeutic agent in other androgen-related disorders.
属性
CAS 编号 |
116285-38-2 |
---|---|
分子式 |
C24H36N2O4 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
methyl 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C24H36N2O4/c1-22(2,21(29)30-5)26-20(28)17-8-7-15-14-6-9-18-24(4,13-11-19(27)25-18)16(14)10-12-23(15,17)3/h11,13-18H,6-10,12H2,1-5H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,23-,24+/m0/s1 |
InChI 键 |
YPBDVHRLZKLBHH-KSMLJOLJSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
规范 SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC)CCC4C3(C=CC(=O)N4)C |
同义词 |
2-Methyl-N-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinolin-7-yl]carbonyl]alanine Methyl Ester; 1H-Indeno[5,4-f]quinoline Alanine Deriv.; _x000B_4-Azaandrostane, Alanine Deriv. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。